molecular formula C4H7N3 B1180806 Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside CAS No. 152039-44-6

Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside

Cat. No.: B1180806
CAS No.: 152039-44-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside is a complex organic compound often used in synthetic organic chemistry. This compound is characterized by the presence of multiple functional groups, including a silyl ether, a sulfonyl group, and a furanoside moiety. These functional groups make it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole.

    Sulfonylation: The protected intermediate is then treated with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to introduce the sulfonyl group.

    Glycosylation: The final step involves the glycosylation of the intermediate with a suitable glycosyl donor under acidic or basic conditions to form the furanoside moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) to replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: NaN3, dimethylformamide (DMF), elevated temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for selective reactions, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme mechanisms and metabolic pathways.

Medicine

In medicinal chemistry, this compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Nitrobenzenesulfonyl)-D-erythro-pentofuranoside: Similar structure but with a nitro group instead of a methyl group.

    Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Chlorobenzenesulfonyl)-D-erythro-pentofuranoside: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

The uniqueness of Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside lies in its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in selective synthetic transformations and as a versatile intermediate in the synthesis of complex molecules.

Properties

CAS No.

152039-44-6

Molecular Formula

C4H7N3

Molecular Weight

0

Synonyms

Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.